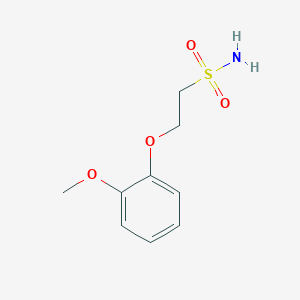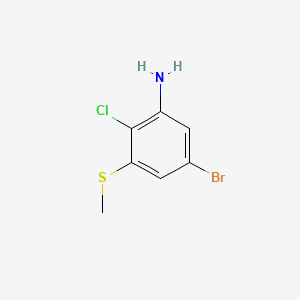
5-Bromo-2-chloro-3-(methylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-chloro-3-(methylsulfanyl)aniline is an aromatic compound with the molecular formula C7H7BrClNS It is a derivative of aniline, where the benzene ring is substituted with bromine, chlorine, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-(methylsulfanyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Halogenation: Nitrobenzene undergoes halogenation with bromine and chlorine in the presence of a catalyst such as iron(III) chloride to introduce the bromine and chlorine substituents.
Reduction: The nitro group is reduced to an amine group using reducing agents like tin and hydrochloric acid, forming 2-bromo-3-chloroaniline.
Thioether Formation: Finally, the methylsulfanyl group is introduced through a nucleophilic substitution reaction with methylthiol in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the halogen substituents using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, tin and hydrochloric acid.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts like palladium or copper.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-chloro-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-3-(methylsulfanyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloroaniline: Lacks the methylsulfanyl group, making it less versatile in certain chemical reactions.
2-Chloro-3-(methylsulfanyl)aniline: Lacks the bromine substituent, which may affect its reactivity and applications.
5-Bromo-2-(methylsulfanyl)aniline:
Uniqueness
5-Bromo-2-chloro-3-(methylsulfanyl)aniline is unique due to the presence of all three substituents (bromine, chlorine, and methylsulfanyl) on the benzene ring. This combination of substituents provides a unique set of chemical properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C7H7BrClNS |
|---|---|
Molecular Weight |
252.56 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-methylsulfanylaniline |
InChI |
InChI=1S/C7H7BrClNS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,10H2,1H3 |
InChI Key |
UXUZOUBSPZZCSX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=CC(=C1Cl)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



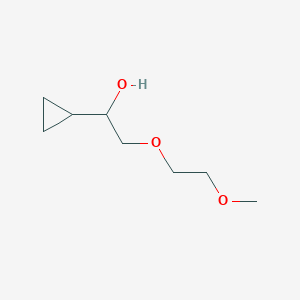
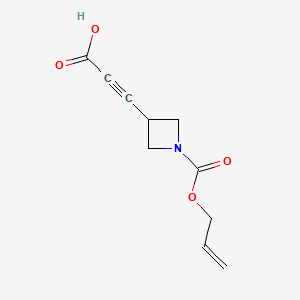
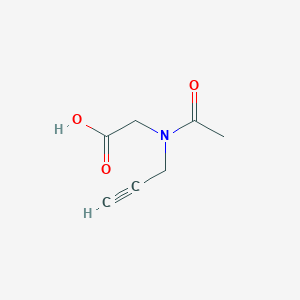
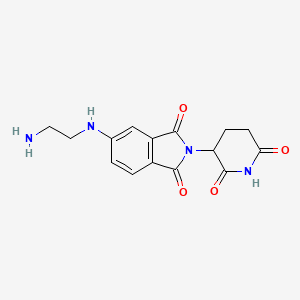
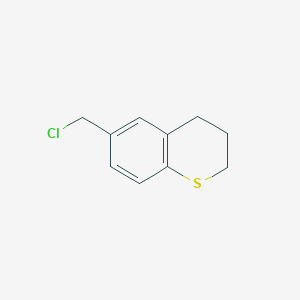
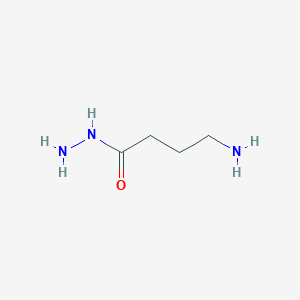
![Lithium(1+) 7-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13490643.png)
![2-Amino-2-[1-(4-fluorophenyl)cyclopropyl]acetic acid](/img/structure/B13490655.png)
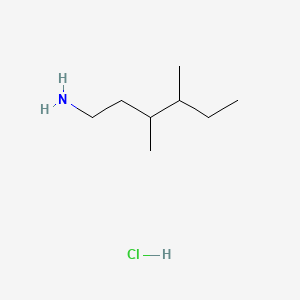
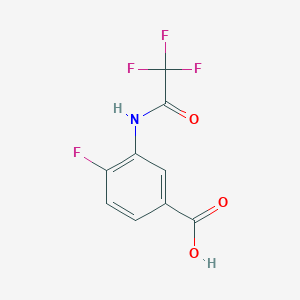

![4,4-Difluoro-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B13490674.png)
